molecular formula C11H13NO2 B13919436 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde

6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No.: B13919436
M. Wt: 191.23 g/mol
InChI Key: KAICOAHKBXXZQA-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.

    Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6-methoxy-1-tetralone reacts with an appropriate aldehyde under acidic conditions.

    Reduction: The resulting product is then subjected to reduction conditions to form the dihydroisoquinoline core.

    Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2nd position through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

    Reduction: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-methanol.

    Substitution: 6-Amino-3,4-dihydroisoquinoline-2(1H)-carbaldehyde.

Scientific Research Applications

6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a probe to study enzyme mechanisms and interactions due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.

    6-Methoxy-3,4-dihydroisoquinoline: Similar structure but lacks the aldehyde group at the 2nd position.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.

Uniqueness

6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-14-11-3-2-10-7-12(8-13)5-4-9(10)6-11/h2-3,6,8H,4-5,7H2,1H3

InChI Key

KAICOAHKBXXZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2)C=O)C=C1

Origin of Product

United States

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